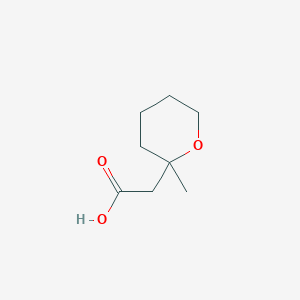![molecular formula C8H8BrN5 B15273241 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and an appropriate azide compound.
Cycloaddition Reaction: The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction forms the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities or protein interactions.
Material Science: Triazole derivatives are also used in the development of new materials with unique properties, such as conducting polymers or coordination complexes.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyridine moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-[(4-Chloropyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine: Similar structure but with the triazole ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C8H8BrN5 |
|---|---|
Peso molecular |
254.09 g/mol |
Nombre IUPAC |
1-[(5-bromopyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
Clave InChI |
PEBUVCPUTUXXCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


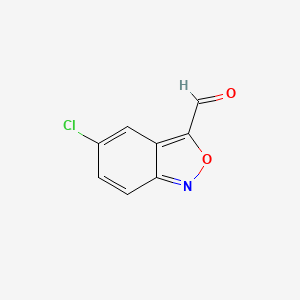
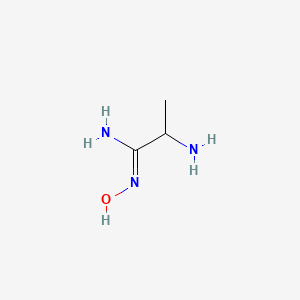

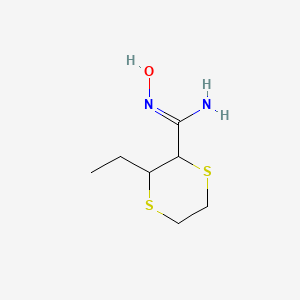
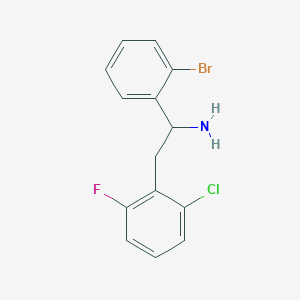
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
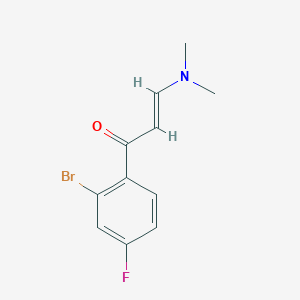
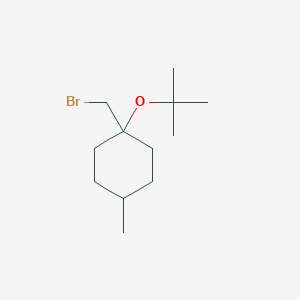
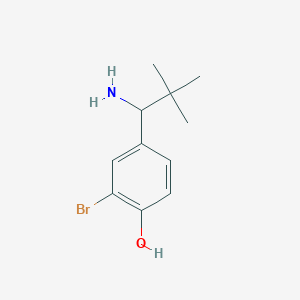
amine](/img/structure/B15273221.png)
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

